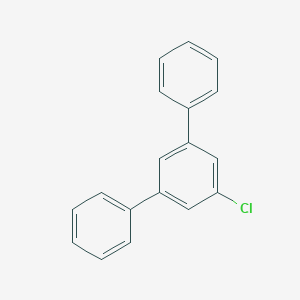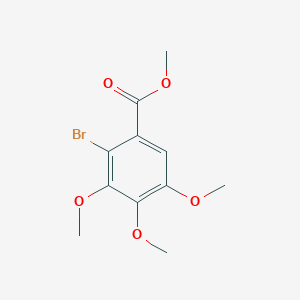
7-Aminoisoquinoline-5,8-dione
Descripción general
Descripción
7-Aminoisoquinoline-5,8-dione is a chemical compound with the molecular formula C9H6N2O2 . It is used for research purposes .
Synthesis Analysis
The synthesis of 7-Aminoisoquinoline-5,8-dione and its derivatives has been reported in various studies . For instance, one method involves the nitration of quinoline to give a mixture of the 5- and 8-nitroderivatives, which are then separated by distillation and sublimation. The 8-nitro isomer is then reduced with tin powder in the presence of hydrochloric acid to give the amines .
Molecular Structure Analysis
The molecular structure of 7-Aminoisoquinoline-5,8-dione has been confirmed by X-ray structural analysis . The compound has a molecular weight of 174.16 .
Physical And Chemical Properties Analysis
7-Aminoisoquinoline-5,8-dione is a pale yellow solid . It has a molecular weight of 174.16 .
Aplicaciones Científicas De Investigación
Antitumor Agent Synthesis
7-Aminoisoquinoline-5,8-dione and its derivatives have been extensively studied in the synthesis of antitumor agents. For instance, Behforouz et al. (1996) demonstrated the synthesis of novel 7-aminoquinoline-5,8-dione derivatives, which were instrumental in the total synthesis of lavendamycin methyl ester, a potent antitumor agent (Behforouz et al., 1996). Similarly, Boger et al. (1987) explored the synthesis and evaluation of 7-amino-5,8-dioxoquinoline derivatives as potential pharmacophores of antitumor antibiotics like streptonigrin and lavendamycin (Boger et al., 1987).
Cytotoxic Properties and NAD(P)H Oxidoreductase Targeting
Keyari et al. (2013) synthesized a series of 7-amino- and 7-acetamidoquinoline-5,8-diones to evaluate their potential as NAD(P)H:quinone oxidoreductase (NQO1) -directed antitumor agents. This study highlighted the role of these compounds in selective cytotoxicity against certain cancer cell lines (Keyari et al., 2013).
Lung Carcinoma Cell Death Induction
A study by Hsu et al. (2008) demonstrated the anticancer activities of 7-chloro-6-piperidin-1-yl-quinoline-5,8-dione, a derivative of 7-aminoisoquinoline-5,8-dione, in inducing cytotoxicity and inhibiting proliferation in human lung cancer cells through a p53-independent pathway (Hsu et al., 2008).
Cytotoxicity and Antitumor Activity
Valderrama et al. (2009) prepared various 7-aminoisoquinoline-5,8-quinone derivatives, which were tested for cytotoxicity and antitumor activity on cancer cell lines. This research highlighted the correlation between cytotoxicity, antitumor activity, and the redox properties of these compounds (Valderrama et al., 2009).
Quinolinedione Chemistry
Behforouz et al. (1998) explored the chemistry of quinoline-5,8-diones, providing insights into the synthesis of novel derivatives and their potential applications in medicinal chemistry (Behforouz et al., 1998).
Fluorogenic Labeling Reagent for Amino Acids
Gatti et al. (2002) investigated the use of 4,7-phenanthroline-5,6-dione, related to 7-aminoisoquinoline-5,8-dione, as a fluorogenic labeling reagent in liquid chromatographic analyses of amino acids, demonstrating its utility in pharmaceutical quality control (Gatti et al., 2002).
Safety and Hazards
The safety data sheet for 7-Aminoisoquinoline-5,8-dione indicates that it may cause skin irritation, serious eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to handle the compound with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .
Direcciones Futuras
Propiedades
IUPAC Name |
7-aminoisoquinoline-5,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c10-7-3-8(12)5-1-2-11-4-6(5)9(7)13/h1-4H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVQCXUHOMPHZNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=O)C=C(C2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50577272 | |
| Record name | 7-Aminoisoquinoline-5,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50577272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Aminoisoquinoline-5,8-dione | |
CAS RN |
118680-81-2 | |
| Record name | 7-Aminoisoquinoline-5,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50577272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



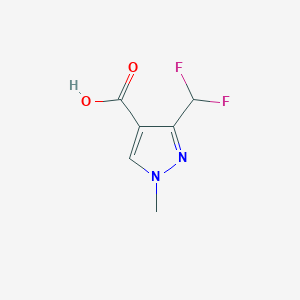
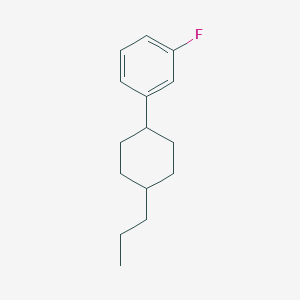
![3a-Prop-2-enyl-2,3,4,5-tetrahydrocyclopenta[b]furan](/img/structure/B173569.png)
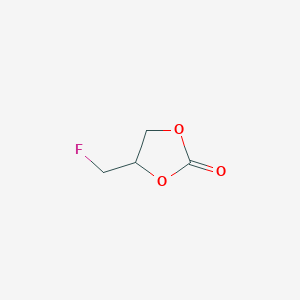


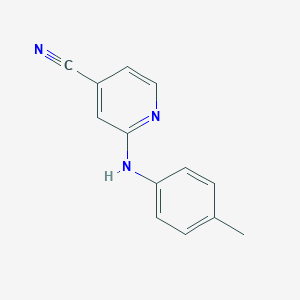
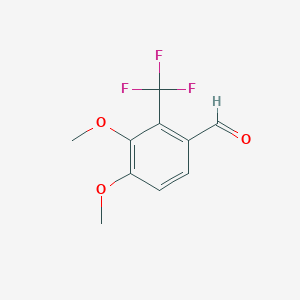

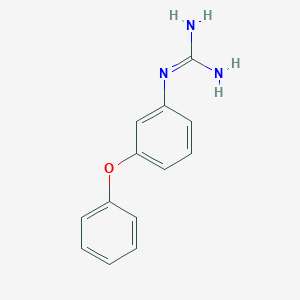
![1-(2,5-DIMETHYL-THIOPHEN-3-YL)-2-[2-(2,5-DIMETHYL-THIOPHEN-3-YL)-2-OXO-ETHYLSULFANYL]-ETHANONE](/img/structure/B173588.png)
![1-Boc-4-[(2-methylphenyl)methyl]-4-piperidinecarboxylic acid](/img/structure/B173591.png)
